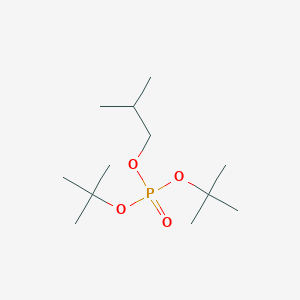
Di-tert-butyl 2-methylpropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 2-methylpropyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 2-methylpropyl group and two tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-methylpropyl phosphate can be synthesized through the reaction of phosphorus oxychloride with tert-butyl alcohol and 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
Di-tert-butyl 2-methylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonite derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted organophosphorus compounds. These products have diverse applications in different fields .
科学研究应用
Di-tert-butyl 2-methylpropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a prodrug or as a component in drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
作用机制
The mechanism by which di-tert-butyl 2-methylpropyl phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. In biological systems, it may interact with enzymes that process phosphate esters, influencing metabolic pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Di-tert-butyl phosphate: Similar in structure but lacks the 2-methylpropyl group.
Diisobutyl phosphate: Contains isobutyl groups instead of tert-butyl groups.
Di-tert-butyl chloromethyl phosphate: Contains a chloromethyl group instead of a 2-methylpropyl group
Uniqueness
Di-tert-butyl 2-methylpropyl phosphate is unique due to the presence of both tert-butyl and 2-methylpropyl groups, which confer distinct steric and electronic properties.
属性
CAS 编号 |
68695-43-2 |
|---|---|
分子式 |
C12H27O4P |
分子量 |
266.31 g/mol |
IUPAC 名称 |
ditert-butyl 2-methylpropyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-10(2)9-14-17(13,15-11(3,4)5)16-12(6,7)8/h10H,9H2,1-8H3 |
InChI 键 |
DMHCJPOSLXIEJA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COP(=O)(OC(C)(C)C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


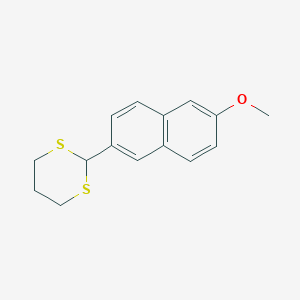


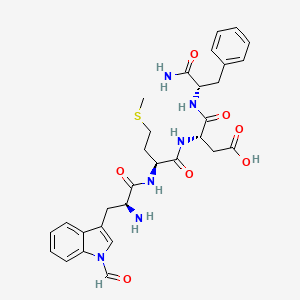
![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
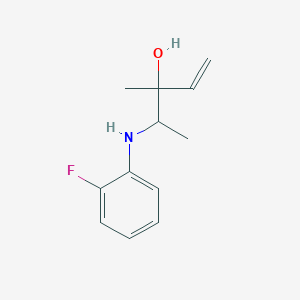

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)

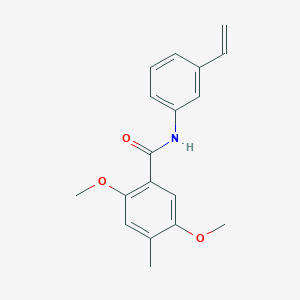
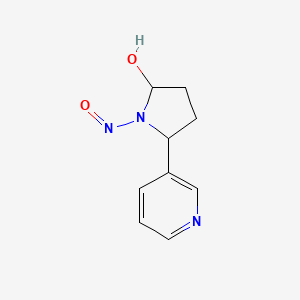
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
